Cas no 2640836-07-1 (4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide)
![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2640836-07-1x500.png)
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- F6673-9029
- 2640836-07-1
- 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
- AKOS039967311
- 4-[[4-[(5-Chloro-2-pyrimidinyl)methylamino]-1-piperidinyl]carbonyl]-N,N-dimethylbenzenesulfonamide
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- インチ: 1S/C19H24ClN5O3S/c1-23(2)29(27,28)17-6-4-14(5-7-17)18(26)25-10-8-16(9-11-25)24(3)19-21-12-15(20)13-22-19/h4-7,12-13,16H,8-11H2,1-3H3
- InChIKey: NJVVDMJQSAEKEO-UHFFFAOYSA-N
- SMILES: C1(S(N(C)C)(=O)=O)=CC=C(C(N2CCC(N(C3=NC=C(Cl)C=N3)C)CC2)=O)C=C1
計算された属性
- 精确分子量: 437.1288385g/mol
- 同位素质量: 437.1288385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 647
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- XLogP3: 2.1
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 631.7±65.0 °C(Predicted)
- 酸度系数(pKa): 1.90±0.10(Predicted)
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6673-9029-2μmol |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-2mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-5μmol |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-10μmol |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-30mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-25mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-75mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-100mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-4mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6673-9029-3mg |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide |
2640836-07-1 | 3mg |
$63.0 | 2023-09-07 |
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamideに関する追加情報
Introduction to 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 2640836-07-1, specifically named 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This intricate molecular structure has garnered attention in the scientific community due to its potential applications in the development of novel therapeutic agents. The compound's unique scaffold, featuring a benzene-1-sulfonamide moiety linked to a 5-chloropyrimidin-2-yl substituent and a piperidine ring, suggests a rich chemical diversity that could be leveraged for targeting various biological pathways.
Recent advancements in chemical biology have highlighted the importance of multi-targeting strategies in drug design, where compounds capable of interacting with multiple receptors or enzymes offer enhanced therapeutic efficacy and reduced side effects. The structural features of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide make it a promising candidate for such an approach. The presence of the piperidine ring, known for its role in central nervous system (CNS) drugs, alongside the sulfonamide group, which is widely used in anti-inflammatory and anticancer agents, positions this compound as a versatile tool for further investigation.
In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have been driven by the need for innovative molecules that can address unmet medical needs. The 5-chloropyrimidin-2-yl moiety is particularly noteworthy, as pyrimidine derivatives are extensively studied for their antimicrobial, antiviral, and anticancer properties. By integrating this moiety with the sulfonamide and piperidine components, researchers aim to create a molecule that can modulate multiple disease pathways simultaneously. This approach aligns with the growing trend toward personalized medicine, where tailored therapeutic strategies are designed to meet individual patient requirements.
The potential applications of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide extend beyond traditional drug development. Its structural complexity suggests utility in chemical probes for biological assays, allowing researchers to dissect complex signaling networks with high precision. Additionally, the compound's sulfonamide group provides a handle for further derivatization, enabling the creation of libraries of analogs with tailored properties. Such libraries are invaluable in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for biological activity.
From a synthetic chemistry perspective, the preparation of this compound presents both challenges and opportunities. The integration of multiple functional groups requires careful planning to ensure optimal regioselectivity and yield. However, recent methodologies in organic synthesis have made significant strides in addressing these challenges. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the construction of complex heterocyclic systems, providing efficient routes to molecules like 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide. These advances not only facilitate the synthesis of such compounds but also open doors to novel structural motifs that could lead to breakthroughs in drug discovery.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest promising interactions with key biological targets. The sulfonamide group is known to engage with enzymes such as carbonic anhydrases and proteases, while the pyrimidine moiety has been shown to interact with DNA gyrase and topoisomerases. These interactions are critical in various pathological conditions, including cancer and inflammation. By modulating these targets simultaneously, 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide could emerge as a potent therapeutic agent with broad clinical applicability.
In conclusion, the compound identified by CAS number 2640836-07-1 and named 4-{4-[(5-chloropyrimidin-2-y](methyl)amino)piperidine-l-carbonyl}-N,N-dimethylbenzene-l-sulfonamide represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features and potential multi-targeting capabilities make it an exciting prospect for further research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics that address complex diseases more effectively than ever before.
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